

Application Notes and Protocols for Assessing MZ1-Induced Cytotoxicity

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Audience: Researchers, scientists, and drug development professionals.

Introduction

MZ1 is a pioneering heterobifunctional small molecule known as a Proteolysis-Targeting Chimera (PROTAC). It is designed to induce the degradation of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4, BRD2, and BRD3.[1][2] MZ1 functions by simultaneously binding to a BET bromodomain and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby triggering the ubiquitination and subsequent proteasomal degradation of the target BET protein.[1] This targeted protein degradation leads to downstream effects such as the downregulation of the oncogene c-Myc, cell cycle arrest, and ultimately, apoptosis in various cancer cell lines.[1][2][3] These application notes provide detailed protocols for assessing the cytotoxic effects of MZ1.

Data Presentation

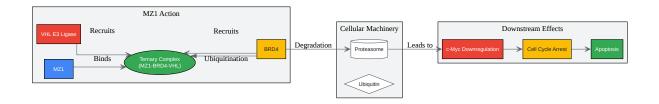
Table 1: MZ1 IC50 Values in Various Cancer Cell Lines



Cell Line	Cancer Type	IC50 Value (μM)	Incubation Time (hours)	Assay Method
NB4	Acute Myeloid Leukemia (AML)	0.279	48	CCK8
Kasumi-1	Acute Myeloid Leukemia (AML)	0.074	48	CCK8
MV4-11	Acute Myeloid Leukemia (AML)	0.110	48	CCK8
K562	Chronic Myeloid Leukemia (CML)	0.403	48	CCK8
697	B-cell Acute Lymphoblastic Leukemia (B- ALL)	0.117	48	ССК8
RS4;11	B-cell Acute Lymphoblastic Leukemia (B- ALL)	0.199	48	ССК8
ABC DLBCL (median)	Diffuse Large B- cell Lymphoma (DLBCL)	0.049	72	MTT

Signaling Pathway and Experimental Workflow

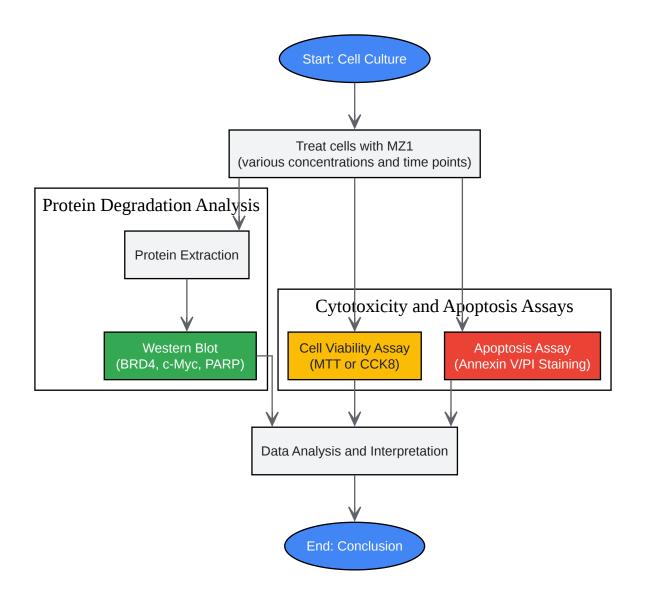




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Caption: MZ1-induced BRD4 degradation pathway.





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References

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